molecular formula C9H9FO2 B13556302 (2S)-2-(2-Fluorophenyl)propanoic acid

(2S)-2-(2-Fluorophenyl)propanoic acid

Cat. No.: B13556302
M. Wt: 168.16 g/mol
InChI Key: DFFNLAUFNKNYSX-LURJTMIESA-N
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Description

(2S)-2-(2-Fluorophenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluorophenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as 2-(2-Fluorophenyl)acrylic acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-(2-Fluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Chlorophenyl)propanoic acid
  • (2S)-2-(2-Bromophenyl)propanoic acid
  • (2S)-2-(2-Iodophenyl)propanoic acid

Uniqueness

(2S)-2-(2-Fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(2S)-2-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

DFFNLAUFNKNYSX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1F)C(=O)O

Origin of Product

United States

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